TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate
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Overview
Description
S trisodium salt: trimercapto-s-triazine trisodium salt , is a white crystalline solid with high solubility in water. It is commonly used in coordination chemistry as a ligand to form metal complexes and as a catalyst in organic synthesis reactions . The compound has a molecular formula of C3H3N3S3Na3 and a molecular weight of 243.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: S trisodium salt is typically synthesized by reacting thiocyanic acid with an alkali metal salt. In laboratory conditions, it can be prepared by mixing thiocyanic acid with sodium hydroxide or potassium hydroxide solutions .
Industrial Production Methods: Industrial production of S trisodium salt involves the reaction of thiocyanic acid with sodium hydroxide under controlled conditions. The reaction is carried out in aqueous solution, and the product is isolated by crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S trisodium salt can undergo oxidation reactions, forming disulfide bonds.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Chemistry: S trisodium salt is used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, S trisodium salt is used to study the interactions between metal ions and biological molecules. It is also used in the development of metal-based drugs .
Industry: S trisodium salt is used in the removal of heavy metals from wastewater. It acts as a chelating agent, binding to metal ions and facilitating their removal .
Mechanism of Action
S trisodium salt exerts its effects primarily through its ability to form stable complexes with metal ions. The thiol groups in the compound bind to metal ions, forming strong coordination bonds. This chelation process disrupts the normal function of metal ions, which can be exploited in various applications, such as catalysis and metal ion removal .
Comparison with Similar Compounds
Trisodium citrate: Used as a buffering agent and anticoagulant.
Trisodium phosphate: Used as a cleaning agent and food additive.
Disodium citrate: Similar to trisodium citrate but with different sodium content.
Uniqueness: S trisodium salt is unique due to its strong chelating properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications involving metal ion removal and catalysis .
Properties
Molecular Formula |
C9H12N2Na3O14P3S |
---|---|
Molecular Weight |
566.15 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy(oxido)phosphinothioyl] phosphate |
InChI |
InChI=1S/C9H15N2O14P3S.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29;;;/h1-2,4,6-8,13-14H,3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI Key |
DBXMFBSCFRDIOA-LLWADOMFSA-K |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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